molecular formula C9H7N5O2 B3007699 7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1334485-11-8

7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B3007699
CAS No.: 1334485-11-8
M. Wt: 217.188
InChI Key: GUMCQYKKUFNDFX-UHFFFAOYSA-N
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Description

7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features both oxadiazole and triazolopyridine moieties

Preparation Methods

The synthesis of 7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This method features readily available starting materials and can be applied to the synthesis of various functionalized triazolopyridine derivatives.

Chemical Reactions Analysis

7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

    Common Reagents and Conditions: Palladium catalysts, trifluoromethanesulfonate, and various oxidizing and reducing agents are commonly used in these reactions.

    Major Products: The major products depend on the specific reaction conditions but often include functionalized derivatives of the original compound.

Scientific Research Applications

7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar compounds include other triazolopyridine and oxadiazole derivatives. Compared to these compounds, 7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

7-(3-methyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O2/c1-5-10-8(16-13-5)6-2-3-14-7(4-6)11-12-9(14)15/h2-4H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCQYKKUFNDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NNC(=O)N3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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